N-[4-(1-piperidinylsulfonyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide
Overview
Description
N-[4-(1-piperidinylsulfonyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide, commonly known as PSB-603, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PSB-603 has been found to exhibit promising results in various research studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
Mechanism of Action
PSB-603 exerts its effects by selectively inhibiting the activity of the enzyme microsomal prostaglandin E synthase-1 (mPGES-1), which is responsible for the synthesis of the pro-inflammatory mediator prostaglandin E2 (PGE2). By inhibiting mPGES-1, PSB-603 reduces the production of PGE2, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
PSB-603 has been found to exhibit potent anti-inflammatory and analgesic effects in preclinical models of inflammatory pain. It has also been shown to have neuroprotective effects in models of cerebral ischemia and traumatic brain injury. Additionally, PSB-603 has been found to have potential applications in the treatment of cancer and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
PSB-603 has several advantages for use in lab experiments. It is a highly selective inhibitor of mPGES-1, which makes it a useful tool for studying the role of PGE2 in various biological processes. Additionally, PSB-603 has been found to have good bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of PSB-603 is that it may have off-target effects on other enzymes that are structurally similar to mPGES-1.
Future Directions
PSB-603 has several potential future directions for research. One area of interest is the development of PSB-603 analogs that have improved selectivity and potency for mPGES-1. Additionally, PSB-603 has potential applications in the treatment of cancer and cardiovascular diseases, which could be further explored in future studies. Furthermore, the role of PGE2 in various biological processes is still not fully understood, and PSB-603 could be used as a tool to study this further.
Scientific Research Applications
PSB-603 has been extensively studied for its potential therapeutic applications in various research studies. It has been found to exhibit potent anti-inflammatory and analgesic effects in preclinical models of inflammatory pain. Additionally, PSB-603 has been shown to have neuroprotective effects in models of cerebral ischemia and traumatic brain injury. Furthermore, it has been found to have potential applications in the treatment of cancer and cardiovascular diseases.
properties
IUPAC Name |
N-(4-piperidin-1-ylsulfonylphenyl)-4-(pyrrolidin-1-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c27-23(20-8-6-19(7-9-20)18-25-14-4-5-15-25)24-21-10-12-22(13-11-21)30(28,29)26-16-2-1-3-17-26/h6-13H,1-5,14-18H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTSNPVUEGJDNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.